
N''-(2-Aminophenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’‘-(2-Aminophenyl)guanidine is a compound that belongs to the guanidine family, which is known for its versatile functional groups. Guanidines are significant in various biological processes and have applications in pharmaceuticals, organocatalysis, and organic synthesis . N’'-(2-Aminophenyl)guanidine, in particular, has unique properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(2-Aminophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-aminophenylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate under mild conditions in water . Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis . These methods provide efficient and straightforward access to the compound with high yields.
Industrial Production Methods
Industrial production of N’'-(2-Aminophenyl)guanidine often involves large-scale synthesis using similar methods as described above. The use of transition metal catalysts and guanylation reactions with carbodiimides are common in industrial settings due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N’'-(2-Aminophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or copper . Reaction conditions typically involve mild temperatures and solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines .
Applications De Recherche Scientifique
N’'-(2-Aminophenyl)guanidine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of N’'-(2-Aminophenyl)guanidine involves its ability to form hydrogen bonds and interact with molecular targets. The compound’s high basicity and planarity allow it to bind effectively to enzymes and receptors, influencing various biochemical pathways . It can inhibit specific enzymes or act as an agonist or antagonist at receptor sites, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’'-(2-Aminophenyl)guanidine include other guanidines such as:
- N,N’-Disubstituted guanidines
- Cyclic guanidines like 2-aminoimidazolines
- Thiourea derivatives
Uniqueness
N’'-(2-Aminophenyl)guanidine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its versatility and efficiency in synthesis make it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2-(2-aminophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2,(H4,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTBLQOLHRQIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613814 |
Source


|
| Record name | N''-(2-Aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113630-29-8 |
Source


|
| Record name | N''-(2-Aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

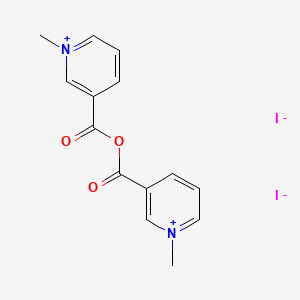

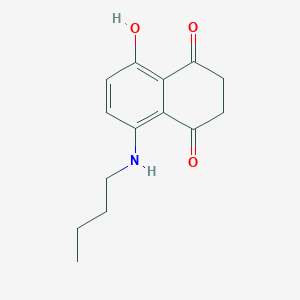
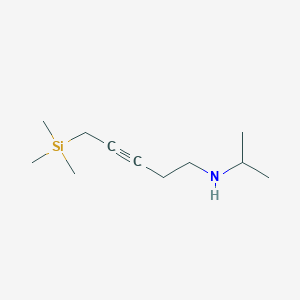
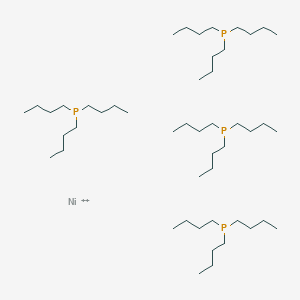
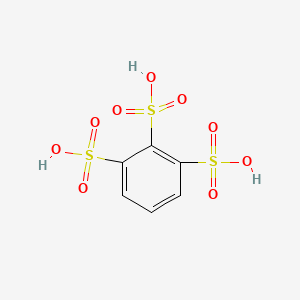
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

